1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene typically involves the chlorination of 3-aminobenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The sulfonamide group can undergo oxidation or reduction, altering the compound’s chemical properties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
3-Aminobenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
1,4-Dichloro-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.
Uniqueness
1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene is unique due to the specific arrangement of chlorine atoms and the sulfonamide group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications .
Properties
IUPAC Name |
1,2-dichloro-3-(sulfinylamino)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NOS/c7-4-2-1-3-5(6(4)8)9-11-10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKINFPBVYAPKNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N=S=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10803847 |
Source
|
Record name | 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63170-21-8 |
Source
|
Record name | 1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10803847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.